1,6-Bis(benzo[d]thiazol-2-ylthio)hexane
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Overview
Description
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is a chemical compound with the molecular formula C20H20N2S4 and a molecular weight of 416.65 g/mol It is characterized by the presence of two benzo[d]thiazol-2-ylthio groups attached to a hexane backbone
Mechanism of Action
Target of Action
The primary target of 1,6-Bis(benzo[d]thiazol-2-ylthio)hexane is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to proliferate and survive .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the bacterium’s death .
Pharmacokinetics
The compound’s molecular weight of 41665 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution characteristics.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to a decrease in the bacterial population, aiding in the treatment of tuberculosis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of electron-donating groups at the para position of the benzothiazole ring can enhance the compound’s antitubercular activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with hexane-1,6-dithiol. The general synthetic route involves the following steps:
Formation of Benzo[d]thiazole Derivatives: Benzo[d]thiazole is reacted with appropriate reagents to introduce functional groups that facilitate further reactions.
Reaction with Hexane-1,6-dithiol: The benzo[d]thiazole derivatives are then reacted with hexane-1,6-dithiol under controlled conditions to form the desired product.
The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to promote the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the thio groups to thiols.
Substitution: The benzo[d]thiazol-2-ylthio groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1,6-Bis(benzo[d]thiazol-2-ylthio)hexane can be compared with other similar compounds, such as:
1,6-Bis(benzo[d]thiazol-2-ylthio)butane: Similar structure but with a shorter alkane backbone.
1,6-Bis(benzo[d]thiazol-2-ylthio)octane: Similar structure but with a longer alkane backbone.
This compound-2,2-diol: Contains additional hydroxyl groups on the hexane backbone.
The uniqueness of this compound lies in its specific alkane backbone length and the presence of benzo[d]thiazol-2-ylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-(1,3-benzothiazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S4/c1(7-13-23-19-21-15-9-3-5-11-17(15)25-19)2-8-14-24-20-22-16-10-4-6-12-18(16)26-20/h3-6,9-12H,1-2,7-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXBTDEBKXTRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCCCSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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